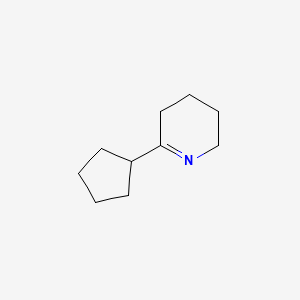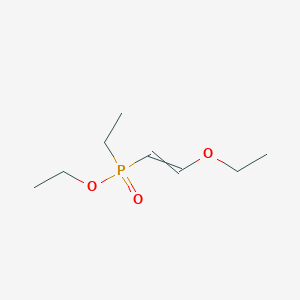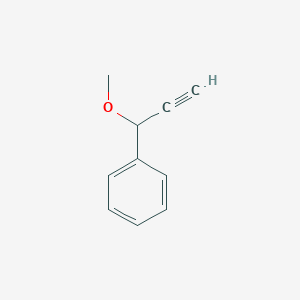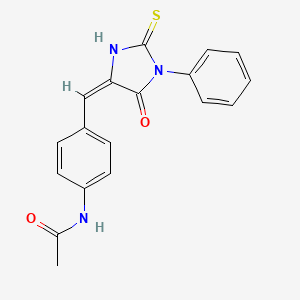![molecular formula C14H25NO2 B14668975 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol CAS No. 51149-94-1](/img/structure/B14668975.png)
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol is a chemical compound known for its unique structure and properties. It is a tertiary alcohol and a tertiary amino compound, characterized by the presence of a diethylamino group attached to a but-2-yn-1-yl chain, which is further connected to a cyclohexan-1-ol moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol typically involves the formal condensation of the carboxy group of cyclohexyl(hydroxy)phenylacetic acid with the hydroxy group of 4-(diethylamino)but-2-yn-1-ol . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile molecule for research and development .
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)but-2-yn-1-yl acetate: This compound shares a similar structure but has an acetate group instead of a cyclohexan-1-ol moiety.
4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Another similar compound with a phenylacetate group.
Uniqueness
2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol is unique due to its combination of a cyclohexan-1-ol moiety with a diethylamino but-2-yn-1-yl chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
51149-94-1 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)but-2-ynoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-3-15(4-2)11-7-8-12-17-14-10-6-5-9-13(14)16/h13-14,16H,3-6,9-12H2,1-2H3 |
Clave InChI |
RBZXUYQBLMXLLC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCOC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


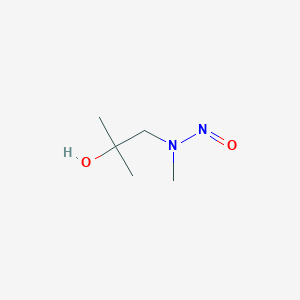
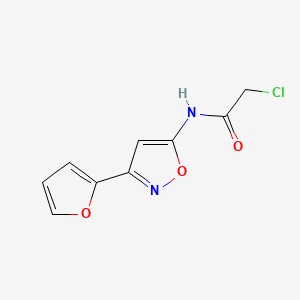
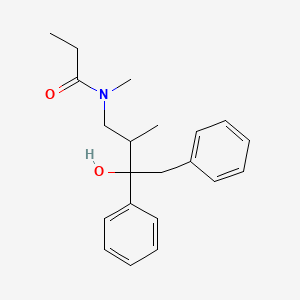
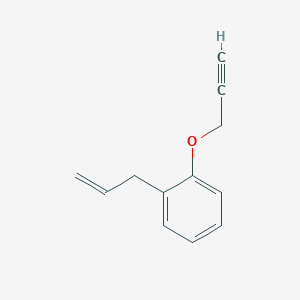
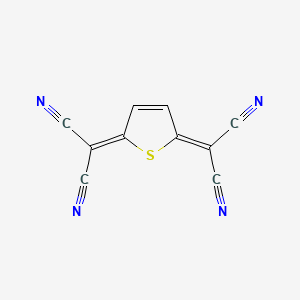

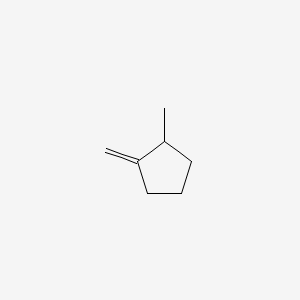

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
